Sorbicillin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

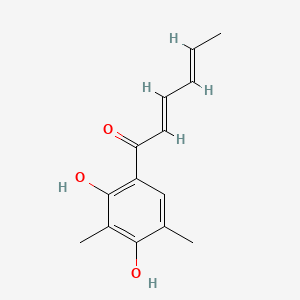

La sorbicilina es un metabolito hexaketido producido por diversos hongos, incluidas especies de los géneros Penicillium y Trichoderma . Se caracteriza por un marco altamente oxigenado y una cadena lateral sorbilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de sorbicilina implica la vía de la poliquetida, donde las enzimas sintasa de poliquetidas SorA y SorB desempeñan un papel crucial . Estas enzimas catalizan la formación de sorbicilina a partir de precursores simples a través de una serie de reacciones de condensación. Los intermediarios clave, sorbicilina y dihidrosorbicilina, se convierten posteriormente en sorbicilinol y dihidrosorbicilinol mediante la monooxigenasa dependiente de FAD SorC .

Métodos de producción industrial: La producción industrial de sorbicilina normalmente implica la fermentación de hongos como Penicillium chrysogenum . El proceso de fermentación se optimiza para aumentar el rendimiento de sorbicilina mediante la manipulación de varios parámetros, incluida la composición de nutrientes, el pH, la temperatura y la aireación . También se emplean técnicas de ingeniería genética para sobreexpresar los genes biosintéticos relevantes y mejorar la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La sorbicilina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La sorbicilina se puede oxidar para formar sorbicilinol, un intermedio altamente reactivo.

Cicloadición de Diels-Alder: El sorbicilinol puede participar en reacciones de Diels-Alder para formar sorbicilinoides diméricos y triméricos.

Adición de Michael: El sorbicilinol también puede sufrir reacciones de adición de Michael para formar varios aductos.

Reactivos y condiciones comunes:

Agentes oxidantes: El tetraacetato de plomo y el (bis (trifluoroacetoxi) yodo) benceno se utilizan comúnmente para oxidar la sorbicilina a sorbicilinol.

Condiciones de cicloadición: Las reacciones de Diels-Alder suelen requerir temperaturas elevadas y la presencia de un dienófilo.

Condiciones de adición de Michael: Estas reacciones a menudo ocurren en condiciones suaves con la presencia de un nucleófilo adecuado.

Productos principales:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Sorbicillin exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, showcasing its potential as an antibacterial agent . Its effectiveness is particularly relevant in the context of rising antibiotic resistance.

- Anticancer Properties : Research has shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it has been reported to induce cell cycle arrest in HT-29 tumor cells and exhibit selective cytotoxicity against human hepatocellular carcinoma cells with an IC50 value of 32.5 μM . These findings suggest that this compound could be explored further as a potential anticancer drug.

- Neuroprotective Effects : this compound has been identified to have neuroprotective and neuritogenic activities, particularly in models of Parkinson's disease. In vitro studies using PC-12 cells indicated that this compound could promote neurite outgrowth and protect against neurotoxic insults .

Agricultural Applications

This compound's bioactive properties extend into agriculture, where it can be utilized as a natural pesticide or herbicide:

- Natural Herbicide : Research indicates that this compound and its derivatives may serve as natural herbicides, providing an environmentally friendly alternative to synthetic herbicides. Its efficacy against specific plant pathogens suggests potential applications in crop protection .

- Fungal Inhibition : The compound has shown effectiveness against various fungal species, making it a candidate for developing antifungal agents in agricultural settings. This is particularly important given the challenges posed by fungal diseases in crops .

Food Technology Applications

In food technology, this compound's properties can be harnessed for preservation and safety:

- Food Preservative : this compound may be explored as a natural preservative due to its antimicrobial properties. The ability to inhibit microbial growth can enhance the shelf life of food products while maintaining safety standards .

- Colorant and Pigment : Some studies suggest that sorbicillinoids can serve as natural colorants in food products, providing an alternative to synthetic dyes while also contributing to the nutritional profile of food items .

Case Studies and Research Findings

Mecanismo De Acción

Las actividades biológicas de la sorbicilina se atribuyen principalmente a su capacidad para inducir estrés oxidativo e interrumpir los procesos celulares . El sorbicilinol, la forma oxidada de la sorbicilina, actúa como aceptor y donante de Michael en adiciones conjugadas, lo que lleva a la formación de intermediarios reactivos que pueden interactuar con varios objetivos celulares . Estas interacciones dan como resultado la inhibición de enzimas clave y la inducción del arresto del ciclo celular .

Comparación Con Compuestos Similares

La sorbicilina forma parte de una familia más grande de sorbicilinoides, que incluye compuestos monoméricos, diméricos, triméricos e híbridos . Los compuestos similares incluyen:

Bisorbicilinol: Un sorbicilinoide dimérico formado a través de la cicloadición de Diels-Alder.

Trichodimerol: Otro sorbicilinoide dimérico con distintas actividades biológicas.

Spirosorbicilinolos: Sorbicilinoides híbridos formados a través de reacciones de adición de Michael.

Unicidad: La sorbicilina es única debido a su estructura altamente oxigenada y la presencia de una cadena lateral sorbilo, que confieren reactividad química y actividades biológicas distintas . Su capacidad para sufrir diversas transformaciones químicas y formar diversos derivados la convierte en un compuesto versátil para la investigación científica y las aplicaciones industriales .

Actividad Biológica

Sorbicillin, a member of the sorbicillinoid family of compounds, is primarily produced by fungi such as Penicillium chrysogenum and Penicillium decumbens. This compound exhibits a range of biological activities, including cytotoxic, antibacterial, anti-inflammatory, and neuroprotective effects. This article synthesizes recent research findings on the biological activity of this compound, supported by data tables and case studies.

1. Chemical Structure and Biosynthesis

This compound is structurally characterized as a hexaketide metabolite. Its biosynthesis involves a series of enzymatic reactions facilitated by polyketide synthases (PKS). The biosynthetic pathway includes the conversion of this compound to its derivatives, such as sorbicillinol and dihydrosorbicillinol, through the action of specific enzymes like FAD-dependent monooxygenases .

2. Cytotoxic Activity

This compound has shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| QGY-7703 (Hepatocellular) | 32.5 | Induces G2–M phase arrest |

| HT-29 (Colorectal) | Not specified | Induces cell cycle arrest via p-H3 and cyclin B1 |

| HL-60 (Leukemia) | 9.6 | Induces apoptosis |

In a study conducted by Zhao et al. (2022), this compound exhibited selective cytotoxicity against hepatocellular carcinoma cells, demonstrating its potential as an anticancer agent .

3. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties against several pathogenic bacteria.

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10.0 |

| Vancomycin-resistant Enterococcus faecalis | 1.63 |

| Pseudomonas aeruginosa | 6.65 |

Research indicates that this compound's derivatives possess significant antibacterial activity, making them potential candidates for developing new antibiotics .

4. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. This mechanism is particularly relevant in the context of chronic inflammatory diseases .

5. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound on neuronal cells. In experiments involving PC-12 cells exposed to neurotoxic agents, this compound promoted neurite outgrowth and protected against cell death induced by oxidative stress .

Case Studies

Case Study 1: Cytotoxicity in Hepatocellular Carcinoma

A study isolated this compound from Penicillium decumbens cultures and assessed its cytotoxicity against QGY-7703 cells, finding an IC50 value of 32.5 μM, indicating significant antiproliferative activity.

Case Study 2: Antibacterial Efficacy

In a comparative study on various fungal metabolites, this compound was found to have MIC values comparable to conventional antibiotics against resistant strains like MRSA, suggesting its potential use in treating resistant infections.

Propiedades

Número CAS |

79950-85-9 |

|---|---|

Fórmula molecular |

C14H16O3 |

Peso molecular |

232.27 g/mol |

Nombre IUPAC |

(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hexa-2,4-dien-1-one |

InChI |

InChI=1S/C14H16O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-8,16-17H,1-3H3/b5-4+,7-6+ |

Clave InChI |

RKKPUBAAIGFXOG-YTXTXJHMSA-N |

SMILES |

CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |

SMILES isomérico |

C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |

SMILES canónico |

CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |

Sinónimos |

(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)-2,4-hexadien-1-one 3-hydroxy-2,4-dimethyl-6-(1-oxo-hexa-2,4-dienyl)phenol sorbicillin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.